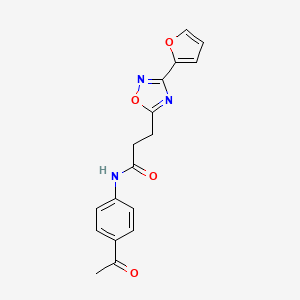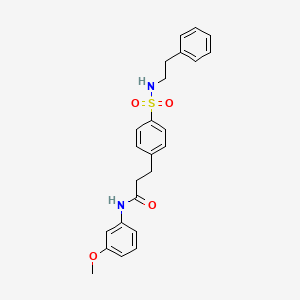
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as MTOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, it is believed that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide exerts its pharmacological effects by modulating various cellular signaling pathways. For example, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. In vivo studies have shown that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can reduce tumor growth in animal models and alleviate symptoms of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide in lab experiments is its versatility. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be easily synthesized and modified to suit different experimental needs. Additionally, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide exhibits low toxicity and high stability, making it suitable for long-term studies. However, one of the limitations of using N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the investigation of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the synthesis of new N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide derivatives and the exploration of their properties is an area of ongoing research.
Métodos De Síntesis
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a two-step reaction process. The first step involves the synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is achieved by reacting m-tolyl hydrazine with ethyl acetoacetate in the presence of concentrated sulfuric acid. The second step involves the conversion of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide by reacting it with phenylacetyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been investigated for its antitumor, anti-inflammatory, and antimicrobial properties. In material science, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been explored for its ability to act as a fluorescent probe and as a building block for the synthesis of organic materials. In analytical chemistry, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been used as a chelating agent for the determination of metal ions in various samples.
Propiedades
IUPAC Name |
N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-5-7-13(10-11)16-19-17(22-20-16)14-8-3-4-9-15(14)18-12(2)21/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSQCPWEPUQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)




![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)


